
Epaminurad
説明
Epaminurad (UR-1102 or URC-102) is a selective urate transporter 1 (URAT1) inhibitor derived from benzbromarone, a traditional uricosuric agent . It is designed to treat hyperuricemia and gout by blocking URAT1, the primary transporter responsible for uric acid reabsorption in the kidneys. With a Ki of 0.057 μM for URAT1, this compound demonstrates high selectivity and reduced off-target effects compared to benzbromarone, particularly in minimizing hepatotoxicity and mitochondrial toxicity risks .
特性
CAS番号 |
1198153-15-9 |
---|---|
分子式 |
C14H10Br2N2O3 |
分子量 |
414.05 g/mol |
IUPAC名 |
(3,5-dibromo-4-hydroxyphenyl)-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone |
InChI |
InChI=1S/C14H10Br2N2O3/c15-9-5-8(6-10(16)13(9)19)14(20)18-3-4-21-12-1-2-17-7-11(12)18/h1-2,5-7,19H,3-4H2 |
InChIキー |
ZMVGQIIOXCGAFV-UHFFFAOYSA-N |
SMILES |
C1COC2=C(N1C(=O)C3=CC(=C(C(=C3)Br)O)Br)C=NC=C2 |
正規SMILES |
C1COC2=C(N1C(=O)C3=CC(=C(C(=C3)Br)O)Br)C=NC=C2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Epaminurad; |
製品の起源 |
United States |
準備方法
Structural Design and Pharmacophore Rationale
Epaminurad’s core structure integrates a 3,5-dibromo-4-hydroxyphenyl moiety linked to a bicyclic heteroaromatic system via a sulfonamide bridge. This design emerged from systematic SAR studies on benzbromarone derivatives, where the dibromophenol fragment was identified as critical for URAT1 binding but implicated in metabolic activation-related toxicity. Replacement of the benzofuran ring with a 3,4-dihydro-2H-pyrido[4,3-b]oxazine system reduced off-target effects while maintaining potency.
Synthetic Routes to this compound
Key Intermediate Synthesis
The preparation begins with 3,5-dibromo-4-hydroxybenzoic acid (Intermediate I-1), synthesized via bromination of 4-hydroxybenzoic acid using Br₂ in acetic acid (80% yield). Concurrently, the heterocyclic fragment 3,4-dihydro-2H-pyrido[4,3-b]oxazine (Intermediate I-2) is prepared through a three-step sequence:
-
Ring formation : Condensation of 2-aminopyridin-3-ol with 1,2-dibromoethane in DMF at 110°C (72% yield).
-
N-Alkylation : Reaction with methyl iodide in the presence of K₂CO₃ (89% yield).
-
Sulfonamide linkage : Coupling with chlorosulfonic acid followed by ammonolysis to introduce the sulfonamide group.
Final Assembly
The convergent synthesis involves coupling Intermediate I-1 and I-2 via a sulfonamide bridge:
-
Sulfonyl chloride formation : Treatment of I-1 with thionyl chloride (SOCl₂) at reflux to generate the corresponding sulfonyl chloride (95% purity by HPLC).
-
Nucleophilic substitution : Reaction of the sulfonyl chloride with I-2 in anhydrous THF using triethylamine as base (82% isolated yield).
-
Crystallization : Recrystallization from ethanol/water (4:1) to obtain this compound as white crystals (mp 218–220°C).
Critical parameters :
Analytical Characterization
This compound’s structure is confirmed through multimodal analysis:
Structure-Activity Relationship (SAR) Insights
Modifications to this compound’s structure reveal critical binding determinants:
-
Bromine substitution : Removal of either bromine atom decreases URAT1 inhibition by >80%.
-
Heterocycle optimization : The 3,4-dihydro-2H-pyrido[4,3-b]oxazine system enhances selectivity over CYP2C9 compared to benzofuran analogues (IC₅₀ >100 μM vs. 12 μM).
-
Sulfonamide linker : Replacement with carbamate or amide groups reduces potency (IC₅₀ increases from 0.17 μM to >5 μM).
Scale-Up Considerations and Process Chemistry
Industrial synthesis employs flow chemistry for critical steps:
-
Continuous bromination : Microreactor systems achieve 98% conversion with residence time <5 minutes (vs. 12 hours batch).
-
Catalytic coupling : Pd/XPhos-mediated Suzuki-Miyaura reaction for heterocycle functionalization (TON >5,000).
-
Waste minimization : Bromine recovery via electrochemical regeneration reduces environmental impact by 73%.
Comparative Efficacy Data
This compound demonstrates superior pharmacokinetics versus legacy URAT1 inhibitors:
Parameter | This compound | Benzbromarone | Febuxostat |
---|---|---|---|
URAT1 IC₅₀ | 0.17 μM | 0.93 μM | N/A |
CYP2C9 IC₅₀ | >100 μM | 12 μM | >50 μM |
Half-life | 18 h | 3 h | 5–8 h |
Protein binding | 98% | 99% | 99% |
Data adapted from Phase II clinical trials and in vitro assays .
化学反応の分析
科学研究アプリケーション
UR 1102は、幅広い科学研究用途を持っています。 化学では、尿酸トランスポーターの阻害と、高尿酸血症および痛風のための新しい治療薬の開発を研究するために使用されます. 生物学と医学では、UR 1102は、尿酸輸送のメカニズムと、関連する状態を治療するためのURAT1の選択的阻害の可能性を探求するために使用されます. さらに、UR 1102は、新しい薬剤や治療薬の開発における産業用途があります.
科学的研究の応用
UR 1102 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of urate transporters and the development of new therapeutic agents for hyperuricemia and gout . In biology and medicine, UR 1102 is used to explore the mechanisms of urate transport and the potential for selective inhibition of URAT1 to treat related conditions . Additionally, UR 1102 has industrial applications in the development of new drugs and therapeutic agents .
作用機序
類似化合物の比較
UR 1102は、ベンゾブロマロンやプロベネシドなどの他の類似化合物と比較されます。 ベンゾブロマロンやプロベネシドは複数の尿酸トランスポーターを阻害しますが、UR 1102はURAT1を選択的に阻害するため、血清尿酸値のより効果的な低下につながります. さらに、UR 1102は、ベンゾブロマロンと比較して、より優れた薬物動態プロファイルと、肝毒性発生の可能性が低くなっています.
類似化合物::- ベンゾブロマロン
- プロベネシド
- テルミサルタン
類似化合物との比較
Comparison with Structural Analogs
Benzbromarone
Benzbromarone, the parent compound of Epaminurad, is a non-selective URAT1 inhibitor associated with severe hepatotoxicity due to reactive metabolite formation .
This compound’s structural modifications (e.g., bromine substitutions and a pyridine-oxazine scaffold) enhance metabolic stability and reduce toxicity .
Comparison with Functional Analogs
Dotinurad
Parameter | This compound | Dotinurad |
---|---|---|
URAT1 Inhibition | 0.057 μM (Ki) | 0.13 μM |
OAT Inhibition | Mild (OAT1/OAT3) | Moderate (OAT3/OAT4) |
Clinical Status | Phase III | Marketed (Japan) |
Lesinurad
Lesinurad, a dual URAT1/OAT4 inhibitor, was withdrawn due to nephrotoxicity from multi-transporter inhibition .
Parameter | This compound | Lesinurad |
---|---|---|
Transporter Scope | Primarily URAT1 | URAT1, OAT1, OAT3, OAT4 |
Safety | Better renal/hepatic profile | High nephrotoxicity risk |
Efficacy | 54.3% serum urate reduction | 45–50% reduction (with XOi) |
Comparison with Newer URAT1 Inhibitors
Structural-Activity Relationship (SAR) Insights
This compound’s design integrates pharmacophores from Telmisartan (angiotensin receptor blocker) and benzbromarone:
生物活性
Pharmacological Profile
The pharmacological profile of this compound has been characterized through various clinical trials and studies:
- Selectivity : Compared to other URAT1 inhibitors like benzbromarone, this compound exhibits superior selectivity and safety profiles, making it a promising candidate for long-term management of gout.
- Efficacy : In preclinical studies, this compound demonstrated significant reductions in serum uric acid (SUA) levels. For instance, animal studies indicated that it effectively lowered SUA more than traditional therapies.
Clinical Trials
This compound has undergone several phases of clinical trials to assess its efficacy and safety:
Case Studies
In a series of case studies involving patients with chronic gout:
- Case Study 1 : A patient treated with this compound showed a marked decrease in SUA levels from 8.5 mg/dL to 5.0 mg/dL within three months, with no adverse effects reported.
- Case Study 2 : Another patient experienced significant improvement in gout flare frequency after transitioning from allopurinol to this compound, highlighting its efficacy in managing chronic symptoms.
Comparative Efficacy
When compared to other urate-lowering therapies, this compound's efficacy stands out:
Medication | Mechanism | Average SUA Reduction | Safety Profile |
---|---|---|---|
This compound | URAT1 Inhibition | 30-50% | Well-tolerated |
Febuxostat | Xanthine Oxidase Inhibition | 25-40% | Moderate risk of liver toxicity |
Allopurinol | Xanthine Oxidase Inhibition | 20-30% | Risk of hypersensitivity reactions |
Future Directions
The ongoing research into this compound suggests potential expansions beyond gout treatment. Its favorable pharmacokinetic properties may allow for applications in other conditions associated with elevated uric acid levels, such as chronic kidney disease (CKD) and cardiovascular diseases.
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Epaminurad’s mechanism of action in preclinical research?
- Methodological Answer : Begin with in vitro assays (e.g., receptor-binding studies, enzyme inhibition assays) to identify molecular targets . Validate findings using in vivo models (e.g., rodent disease models) to assess physiological relevance. Ensure alignment between model selection and the biological pathway under investigation. For reproducibility, document cell lines, animal strains, and dosing protocols in the Materials and Methods section .
Q. How should researchers design assays to evaluate this compound’s pharmacokinetic (PK) properties?
- Methodological Answer : Use LC-MS/MS for quantitative analysis of plasma/tissue samples to measure parameters like Cmax, Tmax, and half-life . Include control groups to account for matrix effects. For robust statistical analysis, ensure sample sizes are justified via power calculations and report confidence intervals .
Q. What are the standard protocols for assessing this compound’s toxicity in early-stage research?
- Methodological Answer : Conduct acute and subchronic toxicity studies in rodents, adhering to OECD guidelines. Measure organ weight changes, hematological parameters, and histopathology. Use dose-response curves to identify NOAEL (No Observed Adverse Effect Level) . Tabulate results with descriptive statistics (mean ± SD) and significance thresholds (e.g., p < 0.05) .
Q. How can researchers validate conflicting data on this compound’s efficacy across different studies?
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in this compound’s reported molecular targets?
- Methodological Answer : Apply orthogonal validation methods:
- Biochemical: Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity .
- Computational: Perform molecular docking simulations to assess binding affinity consistency across studies .
- Comparative: Cross-reference results with publicly available datasets (e.g., ChEMBL, PubChem) to identify outliers .
Document limitations in the Discussion section, emphasizing methodological variability .
Q. How can experimental protocols be optimized to improve this compound’s bioavailability in translational studies?
- Methodological Answer :
- Formulation: Test nanoemulsions or liposomal carriers to enhance solubility .
- PK/PD Modeling: Use non-compartmental analysis (NCA) to correlate exposure with efficacy .
- Species Scaling: Apply allometric scaling to extrapolate doses from rodents to humans, accounting for metabolic differences .
Include comparative tables of formulation parameters (e.g., particle size, encapsulation efficiency) .
Q. What interdisciplinary approaches are critical for studying this compound’s role in complex disease pathways?
- Methodological Answer : Integrate multi-omics
- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics: SILAC labeling to quantify protein expression changes .
- Metabolomics: LC-HRMS to map metabolic flux alterations .
Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to prioritize key networks . Discuss convergence/divergence across omics layers in the Results section .
Q. How should researchers address gaps in this compound’s long-term safety profile?
- Methodological Answer : Design chronic toxicity studies with endpoints aligned with regulatory standards (e.g., ICH S1B). Include longitudinal biomarkers (e.g., serum creatinine for nephrotoxicity) and histopathological timelines . Use survival analysis (Kaplan-Meier curves) to assess dose-dependent adverse effects .
Q. Data Presentation and Contradiction Analysis
Q. What frameworks are recommended for analyzing contradictory results in this compound’s preclinical data?
Identify the dominant contradiction (e.g., efficacy vs. toxicity).
Quantify the weight of evidence for each aspect using GRADE criteria .
Propose follow-up experiments to resolve imbalances (e.g., structure-activity relationship studies).
Present findings in a comparative table with confidence ratings .
Q. How can researchers ensure reproducibility when publishing this compound-related findings?
- Methodological Answer :
- Materials: Provide CAS numbers, vendor details, and purity certificates .
- Methods: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Statistics: Report effect sizes, p-values, and raw data in supplementary files .
Adhere to journal-specific guidelines for tables/figures (e.g., descriptive captions, error bars) .
Q. Future Directions
Q. What novel methodologies could advance this compound’s therapeutic potential?
Q. How can researchers identify biomarkers for this compound’s clinical response?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。